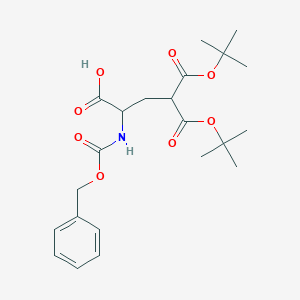

Z-DL-Gla(OtBu)2-OH

Beschreibung

L-Lysine is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, L-lysine promotes healthy tissue function, growth and healing and improves the immune system. L-Lysine promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.

L-Lysine, also known as (S)-lysine or L-lysin, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Lysine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Lysine has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, sweat, and cerebrospinal fluid. Within the cell, L-lysine is primarily located in the cytoplasm, mitochondria, nucleus and peroxisome. L-Lysine exists in all eukaryotes, ranging from yeast to humans. L-Lysine participates in a number of enzymatic reactions. In particular, L-Lysine and oxoglutaric acid can be converted into saccharopine; which is mediated by the enzyme Alpha-aminoadipic semialdehyde synthase, mitochondrial. Furthermore, L-Lysine can be converted into L-lysine through its interaction with the enzyme low affinity cationic amino acid transporter 2. Finally, L-Lysine and S-adenosylmethionine can be converted into N6, N6, N6-trimethyl-L-lysine and S-adenosylhomocysteine; which is mediated by the enzyme histone-lysine N-methyltransferase SETD7. In humans, L-lysine is involved in the biotin metabolism pathway, the lysine degradation pathway, carnitine synthesis pathway, and the pyridoxine dependency with seizures pathway. L-Lysine is also involved in several metabolic disorders, some of which include the hyperlysinemia II or saccharopinuria pathway, the saccharopinuria/hyperlysinemia II pathway, the glutaric aciduria type I pathway, and the hyperlysinemia I, familial pathway. L-Lysine has been found to be associated with several diseases known as pyruvate carboxylase deficiency, leukemia, schizophrenia, and lipoyltransferase 1 deficiency; l-lysine has also been linked to the inborn metabolic disorders including tyrosinemia I.

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFPOKYPNCYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452839 | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-43-1 | |

| Record name | 1,1-Bis(1,1-dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architect's Guide to Peptide Synthesis: A Deep Dive into Amino Acid Protection Strategies

Abstract

The precise chemical synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, is fundamentally an exercise in controlled chemistry. Unchecked, the reactive functional groups of amino acids would lead to a chaotic polymerization, yielding a useless mixture of products. This guide provides an in-depth technical exploration of the chemical strategies used to prevent this: the use of protecting groups. We will dissect the causality behind the selection and application of the two dominant Nα-protection strategies, Fmoc and Boc, and illuminate the critical concept of orthogonal side-chain protection. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic required to troubleshoot syntheses and design robust strategies for complex peptide targets.

The Fundamental Imperative: Why Protection is Non-Negotiable

An amino acid is a bifunctional molecule, possessing both a nucleophilic amine (N-terminus) and an electrophilic carboxylic acid (C-terminus). In the process of forming a peptide bond, the carboxyl group of one amino acid is "activated" to make it highly reactive towards the amine group of the next. Without protection, an activated amino acid could react with the amine of another identical molecule, leading to uncontrolled self-polymerization.[1][][3]

To enforce a specific sequence, we must render the N-terminus of the incoming amino acid temporarily inert. This is the primary role of the temporary Nα-protecting group . Furthermore, many of the 20 proteinogenic amino acids contain reactive functionalities in their side chains (e.g., the amine of lysine, the thiol of cysteine, the carboxyl of aspartic acid). These also must be masked by permanent side-chain protecting groups to prevent unwanted side reactions during synthesis.[3][4][5] The entire edifice of successful peptide synthesis rests on the clever selection and sequential removal of these protective shields.

Caption: The core logic of peptide synthesis.

The Pillars of Nα-Protection: Fmoc vs. Boc Chemistry

Modern Solid-Phase Peptide Synthesis (SPPS) is dominated by two proven strategies, defined by their choice of temporary Nα-protecting group: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl).[4][6][7] The choice between them dictates the entire chemical environment of the synthesis, from the resin and side-chain protecting groups to the final cleavage method.

The Fmoc/tBu Strategy: The Mild Workhorse

The Fmoc strategy is the most widely used approach today, primarily due to its use of milder, non-corrosive reagents for the repetitive deprotection step.

-

Chemistry & Mechanism: The Fmoc group is exceptionally base-labile. Its removal is not a simple hydrolysis but an elegant elimination reaction (E1cB mechanism). A secondary amine base, typically a 20-50% solution of piperidine in a polar aprotic solvent like DMF, abstracts the acidic proton on the fluorenyl ring system.[7][8] This generates a stabilized carbanion, which rapidly collapses, eliminating CO₂ and the free N-terminal amine. The resulting dibenzofulvene byproduct is trapped by the secondary amine scavenger to prevent side reactions.[8][9]

-

Orthogonality: In the Fmoc/tBu strategy, the Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups (and the resin linkage) are acid-labile, typically based on tert-butyl (tBu) ethers, esters, and carbamates.[5][] This provides a true orthogonal protection scheme, where one class of protecting group can be removed without affecting the other.[][4][5]

The Boc/Bzl Strategy: The Classic Approach

The original SPPS methodology developed by Merrifield relied on the Boc group.[11] It remains highly valuable, particularly for complex or hydrophobic sequences.

-

Chemistry & Mechanism: The Boc group is removed under strongly acidic conditions, typically using neat trifluoroacetic acid (TFA) or HCl in an organic solvent.[][12] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which spontaneously decarboxylates to yield the free amine as an ammonium salt.[12][13]

-

Quasi-Orthogonality: The Boc strategy is considered "quasi-orthogonal".[1] Both the temporary Nα-Boc group and the permanent side-chain protecting groups (typically benzyl-based, Bzl) are removed by acid.[1][] The selectivity is achieved by using different strengths of acid: a milder acid (e.g., 25-50% TFA in DCM) is used for the repetitive Nα-deprotection, while a very strong acid (e.g., anhydrous Hydrogen Fluoride, HF) is required for the final cleavage and side-chain deprotection.[1]

Head-to-Head Comparison: Strategic Considerations

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Causality & Field Insights |

| Nα-Deprotection | 20-50% Piperidine in DMF (Base) | 25-50% TFA in DCM (Acid) | Fmoc's mild conditions prevent acid-catalyzed side reactions and degradation over many cycles. |

| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., HF, TFMSA) | The need for HF in Boc chemistry requires specialized, hazardous equipment (Teflon apparatus). |

| Orthogonality | Fully Orthogonal[5] | Quasi-Orthogonal[1] | True orthogonality in Fmoc chemistry allows for on-resin modifications like cyclization or labeling. |

| Side Reactions | Aspartimide formation (base-catalyzed) | Acid-sensitive linkages (e.g., phosphopeptides) can be cleaved. | Aspartimide formation is a known risk in Fmoc-SPPS, especially at Asp-Gly or Asp-Ser sequences. |

| Cost & Throughput | Higher reagent cost, but amenable to automation and green chemistry (recyclable base).[] | Lower cost of Boc-amino acids, but HF cleavage is a bottleneck.[] | For high-throughput and automated synthesis, the Fmoc strategy is generally preferred.[][14] |

| Best For | Acid-sensitive peptides (e.g., glycosylated, phosphorylated), high-throughput synthesis.[1] | Highly hydrophobic peptides, difficult sequences, synthesis of peptide thioesters.[1][15] | The repeated neutralization steps in Boc chemistry can improve the solvation of growing peptide chains, mitigating aggregation issues common with hydrophobic sequences.[] |

Side-Chain Protection: The Art of Orthogonality

Preventing side-chain reactivity is paramount for obtaining a pure final product.[3][4] The protecting groups used must remain stable throughout dozens of Nα-deprotection cycles but be cleanly removable during the final cleavage step. In Fmoc/tBu synthesis, this means they must be base-stable and acid-labile.

| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Cleavage Condition | Rationale for Choice |

| Lysine (Lys), Ornithine (Orn) | Primary Amine (-NH₂) | Boc, Mtt, ivDde | TFA (Boc), 1% TFA (Mtt), 2% Hydrazine (ivDde) | Boc is standard. Mtt and ivDde are "hyper-orthogonal" and can be removed on-resin for side-chain labeling or branching. |

| Aspartic Acid (Asp), Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | OtBu (tert-butyl ester) | TFA | The tBu group is highly stable to piperidine but cleaves readily in TFA, generating a volatile isobutylene byproduct. |

| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl (-OH) | tBu (tert-butyl ether) | TFA | Prevents O-acylation during coupling steps. The tBu ether is robust and cleanly cleaved. |

| Cysteine (Cys) | Thiol (-SH) | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) | TFA (Trt), Iodine/Silver (Acm), Reducing agents (StBu) | Trt is the most common for standard synthesis. Acm is used for selective, directed disulfide bond formation. |

| Arginine (Arg) | Guanidinium | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | TFA | Pbf is sufficiently acid-labile for TFA cleavage while providing robust protection against side reactions like lactam formation. |

| Histidine (His) | Imidazole | Trt (Trityl) | TFA | The Trt group protects the imidazole nitrogen from acylation and crucially, prevents racemization of the activated histidine during coupling.[4] |

| Tryptophan (Trp) | Indole | Boc | TFA | The indole side chain is susceptible to alkylation by carbocations generated during cleavage. The Boc group offers protection and is removed concurrently. |

The SPPS Workflow: A Validated Protocol

The Solid-Phase Peptide Synthesis (SPPS) cycle is an iterative process of deprotection, washing, coupling, and washing.[6][11] Each step must be driven to completion to ensure the homogeneity of the final product.

Caption: A typical Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Protocol: Standard Fmoc-SPPS Cycle

This protocol describes a single coupling cycle.

-

Resin Preparation: Start with the pre-loaded resin (e.g., Fmoc-Gly-Wang resin) in a suitable reaction vessel. Swell the resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Washing: Drain the deprotection solution. Wash the resin extensively to remove all traces of piperidine. A typical sequence is DMF (x3), Isopropanol (IPA) (x2), DMF (x3). Each wash should be for 1 minute with agitation.

-

Process Control - The Kaiser Test: After washing, take a small sample of resin beads (1-2 mg).

-

Procedure: Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol) to the beads in a small glass test tube.[16] Heat at 110-120°C for 5 minutes.[16][17]

-

Interpretation: A deep blue color on the beads and in the solution indicates the presence of a free primary amine, confirming successful deprotection.[18][19][20] If the test is positive, proceed to coupling.

-

-

Amino Acid Activation & Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, 0.95 eq. to amino acid), and a base (e.g., DIPEA, 2 eq. to amino acid) in DMF. Allow to pre-activate for 1-2 minutes. Add this activation mixture to the washed resin. Agitate for 30-60 minutes.

-

Washing: Drain the coupling solution and wash the resin as in step 3.

-

Process Control - The Kaiser Test (Post-Coupling): Perform a second Kaiser test on a small sample of resin.

-

Interpretation: Yellow or colorless beads/solution indicates the absence of free primary amines, confirming that the coupling reaction is complete.[17] If the test is blue, the coupling was incomplete and must be repeated ("recouple").

-

-

Cycle Repetition: Once a negative Kaiser test confirms complete coupling, the cycle (steps 2-7) is repeated for the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

-

Preparation: Wash the final peptidyl-resin with DCM (x3) and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. The composition depends on the amino acids present.[21][22] A common general-purpose cocktail is Reagent K :

-

Trifluoroacetic Acid (TFA): 92.5%

-

Water (H₂O): 2.5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Triisopropylsilane (TIPS): 2.5%

-

Rationale: TFA is the strong acid for cleavage. Water helps scavenge tert-butyl cations.[23] EDT scavenges the trityl groups from Cys or His. TIPS is a powerful carbocation scavenger, crucial for protecting Trp.[7][23]

-

-

Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a fume hood.[22] Agitate at room temperature for 2-4 hours.

-

Isolation: Filter the resin and collect the TFA solution containing the peptide. Wash the resin with a small amount of fresh TFA.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude product must then be purified, typically by reverse-phase HPLC, and its identity confirmed by mass spectrometry.

Conclusion

The strategic use of orthogonal protecting groups is the intellectual and chemical foundation of modern peptide synthesis. The choice between the Fmoc/tBu and Boc/Bzl methodologies is a critical decision driven by the specific chemistry of the target peptide, desired on-resin modifications, and available laboratory infrastructure. A deep, mechanistic understanding of how these protecting groups function—and how they can fail—empowers the scientist to move beyond simple protocols and intelligently design robust, successful syntheses for the next generation of peptide therapeutics and research tools.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

-

Marquardt, B., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

-

Gracia, C., & Ruiz-Reyes, J. (2020). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1-23). Springer, New York, NY. [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 24, 2026, from [Link]

-

Kaiser Test (Ninhydrin Test). (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

-

D'Souza, C., & MacMillan, D. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry, 8(11), 2461-2470. [Link]

-

Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved January 24, 2026, from [Link]

-

What is Solid-phase Peptide Synthesis? (2025, January 7). Powder Systems. Retrieved January 24, 2026, from [Link]

-

Al-Faiyz, Y. S., et al. (2020). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. ResearchGate.[Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

-

Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

What is solid phase peptide synthesis? (2023, January 31). Biotage. Retrieved January 24, 2026, from [Link]

-

Atherton, E., & Sheppard, R. C. (1994). Methods for Removing the Fmoc Group. In Solid Phase Peptide Synthesis (pp. 91-107). IRL Press. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved January 24, 2026, from [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

How Is Solid-Phase Peptide Synthesis Automated? (2025, June 13). Chemistry For Everyone. YouTube. [Link]

-

General Procedure for the deprotection of the Boc-group. (2010). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]

-

Peptide Synthesis. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]

-

Kaiser Test Definition. (n.d.). Fiveable. Retrieved January 24, 2026, from [Link]

-

Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5). Oreate AI. Retrieved January 24, 2026, from [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. peptide.com [peptide.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. fiveable.me [fiveable.me]

- 21. biotage.com [biotage.com]

- 22. researchgate.net [researchgate.net]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

storage and handling of protected Gla derivatives

An In-Depth Technical Guide to the Storage and Handling of Protected γ-Carboxyglutamic Acid (Gla) Derivatives

Introduction to Protected Gla Derivatives

The Significance of γ-Carboxyglutamic Acid (Gla) in Biological Systems

γ-Carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that is crucial for the function of a number of proteins involved in critical physiological processes, most notably blood coagulation.[1] This unique amino acid is formed through a post-translational modification of glutamate residues by the vitamin K-dependent enzyme γ-glutamyl carboxylase. The two adjacent carboxylic acid groups on the γ-carbon of Gla residues act as a calcium-binding motif, which is essential for the proper conformation and biological activity of Gla-containing proteins. Beyond its role in hemostasis, Gla is also found in proteins involved in bone metabolism, signal transduction, and the prevention of soft tissue calcification.

The Role of Protecting Groups in Peptide Synthesis

The chemical synthesis of peptides containing Gla residues, particularly through Solid-Phase Peptide Synthesis (SPPS), requires the use of protecting groups. These are temporary modifications to the reactive functional groups of the amino acid to prevent unwanted side reactions during peptide chain elongation.[2] The choice of protecting groups is dictated by an "orthogonality" strategy, where different protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups at various stages of the synthesis.

Common Protected Gla Derivatives

A widely used protected Gla derivative for Fmoc-based SPPS is Nα-9-fluorenylmethyloxycarbonyl-L-γ-carboxyglutamic acid-γ,γ-di-tert-butyl ester (Fmoc-Gla(OtBu)₂-OH). In this molecule:

-

The Nα-Fmoc group protects the alpha-amino group and is labile to basic conditions.

-

The di-tert-butyl (OtBu) ester groups protect the two carboxylic acid functionalities of the Gla side chain and are labile to acidic conditions.

This orthogonal protection scheme allows for the selective removal of the Fmoc group to enable peptide bond formation while keeping the Gla side chain protected until the final cleavage and deprotection step.

The Critical Importance of Proper Storage and Handling

Protected Gla derivatives are complex and often expensive molecules. Their chemical integrity is paramount to the successful synthesis of biologically active Gla-containing peptides. Improper storage and handling can lead to the degradation of the molecule, including the premature loss of protecting groups or the decomposition of the Gla moiety itself. This can result in failed syntheses, the generation of hard-to-remove impurities, and ultimately, a loss of time and valuable resources. Therefore, a thorough understanding of the stability of these derivatives and the implementation of rigorous storage and handling protocols are essential for any researcher working in this field.

Chemical Stability of Protected Gla Derivatives

Stability of the γ-Carboxyglutamic Acid Moiety

The γ-dicarboxylic acid functionality of Gla is susceptible to decarboxylation under certain conditions. However, studies have shown that the Gla residue is stable to the acidic conditions typically used for cleavage in Fmoc-SPPS, such as treatment with trifluoroacetic acid (TFA).[1] This stability is crucial for the successful synthesis of Gla-containing peptides.

Stability of the Nα-Fmoc Protecting Group

The Fmoc group is the cornerstone of one of the most common orthogonal protection strategies in SPPS. Its stability profile is well-characterized:

-

Base Lability: The Fmoc group is readily cleaved by bases, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), via a β-elimination mechanism.[3] This reaction is rapid and is the basis for the sequential deprotection of the N-terminus during peptide chain elongation.

-

Acid Stability: The Fmoc group is stable to the acidic conditions used to remove tert-butyl-based side-chain protecting groups, such as TFA.[2]

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to the degradation of the Fmoc group. Some studies have explored thermal cleavage of the Fmoc group under specific conditions, but this is not a standard procedure in SPPS.[4]

Stability of the Side-Chain tert-Butyl (tBu) Ester Protecting Groups

The tert-butyl ester groups protecting the Gla side chain exhibit an opposite stability profile to the Fmoc group:

-

Acid Lability: The tBu groups are readily cleaved by strong acids like TFA, which is why they are used for final deprotection in conjunction with cleavage of the peptide from the resin.[2]

-

Base Stability: The tBu esters are stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), which is essential for the orthogonal protection strategy.[5]

Potential Degradation Pathways

Improper storage and handling can expose protected Gla derivatives to conditions that may lead to their degradation. The primary degradation pathways of concern are:

-

Premature Deprotection: Exposure to acidic or basic contaminants can lead to the unintended cleavage of the tBu or Fmoc protecting groups, respectively.

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the ester protecting groups, particularly under non-neutral pH conditions.

-

Oxidation: While the core structure of Fmoc-Gla(OtBu)₂-OH is not highly susceptible to oxidation, peptides containing other sensitive residues like Cysteine, Methionine, or Tryptophan require careful handling to prevent oxidation.[6]

Caption: Potential degradation pathways for protected Gla derivatives.

Storage of Protected Gla Derivatives

Proper storage is the first and most critical step in maintaining the integrity of protected Gla derivatives.

Long-Term Storage of Lyophilized Powder

For long-term storage, lyophilized (freeze-dried) protected Gla derivatives should be stored under the following conditions:

-

Temperature: -20°C or colder is recommended for long-term stability.[7] Some suppliers recommend storage at 2-8°C, which is suitable for shorter periods. Always refer to the manufacturer's recommendations.

-

Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[6]

-

Light: Protect from light by storing in an amber vial or in a dark location.[8]

Short-Term Storage of Lyophilized Powder

For short-term storage (days to weeks), lyophilized powders can be kept at 4°C.[7] However, it is crucial to minimize the frequency of opening the container to prevent moisture absorption.

Storage of Protected Gla Derivatives in Solution

Storing protected Gla derivatives in solution is generally not recommended for long periods due to the increased risk of degradation.[7][9] If temporary storage in solution is necessary:

-

Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Temperature: Store aliquots at -20°C.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can promote degradation and aggregation.[7][8] It is best practice to prepare single-use aliquots.

Summary of Recommended Storage Conditions

| Condition | Lyophilized Powder (Long-Term) | Lyophilized Powder (Short-Term) | In Solution (Short-Term) |

| Temperature | -20°C or colder | 4°C | -20°C |

| Atmosphere | Dry, inert gas (e.g., Argon) | Tightly sealed | Tightly sealed |

| Light | Protected from light | Protected from light | Protected from light |

| Duration | Years | Days to weeks | Days |

Handling of Protected Gla Derivatives

General Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Controlled Environment: Whenever possible, handle protected Gla derivatives in a controlled environment with low humidity, such as a glove box or a desiccator.

Weighing and Aliquoting Lyophilized Powder

Protected Gla derivatives are often hygroscopic (readily absorb moisture from the air).[6] To minimize moisture uptake:

Protocol to Minimize Hygroscopic Effects:

-

Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold powder.

-

Weigh the desired amount of powder quickly in a low-humidity environment.

-

Immediately and tightly reseal the container and store it under the recommended conditions.

-

If aliquoting, prepare single-use vials to avoid repeated opening of the main stock.

Dissolution of Protected Gla Derivatives

Step-by-Step Dissolution Protocol for Fmoc-Gla(OtBu)₂-OH:

-

Bring the vial of lyophilized Fmoc-Gla(OtBu)₂-OH and a sealed bottle of high-purity, anhydrous DMF to room temperature.

-

Using a sterile, dry syringe, add the desired volume of DMF to the vial of the protected Gla derivative.

-

Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

-

Use the solution immediately for your application (e.g., coupling reaction in SPPS).

Troubleshooting Common Dissolution Issues:

-

Incomplete Dissolution: If the derivative does not fully dissolve, sonication may help. Ensure the solvent is of high purity and anhydrous.

-

Precipitation upon Standing: This may indicate that the solution is supersaturated or that the temperature has dropped. Gentle warming may help redissolve the compound.

Experimental Workflow for Incorporating Protected Gla Derivatives in SPPS

Caption: General workflow for incorporating protected Gla derivatives in SPPS.

Quality Control and Purity Assessment

Importance of Purity for Successful Synthesis

The purity of the protected Gla derivative is a critical factor for the successful synthesis of the target peptide. Impurities can lead to the formation of deletion sequences, truncated peptides, or other side products that can be difficult to separate from the desired product.[10]

Common Impurities in Protected Gla Derivatives

Potential impurities in a stock of protected Gla derivative can include:

-

Diastereomers

-

Related amino acid derivatives

-

Byproducts from the synthesis of the derivative itself

Analytical Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of protected amino acids.[11] It separates compounds based on their hydrophobicity.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the protected Gla derivative and to identify any potential impurities or degradation products.

Step-by-Step Protocol for HPLC Purity Analysis of Fmoc-Gla(OtBu)₂-OH

-

Sample Preparation: Prepare a stock solution of Fmoc-Gla(OtBu)₂-OH in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMF).

-

HPLC System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

-

Injection and Analysis: Inject a small volume of the sample solution (e.g., 10 µL) and run the gradient method.

-

Data Interpretation: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Interpreting Analytical Data

A high-purity protected Gla derivative should show a single major peak in the HPLC chromatogram with the correct molecular weight as confirmed by MS. The presence of significant additional peaks may indicate impurities or degradation, and the material should be used with caution or repurified if necessary.

Conclusion

The successful synthesis of Gla-containing peptides is highly dependent on the quality and integrity of the protected Gla derivative starting materials. By adhering to the principles of proper storage and handling outlined in this guide, researchers can minimize the risk of degradation, ensure the reproducibility of their syntheses, and ultimately contribute to the advancement of research in the many fields where these unique peptides play a vital role.

References

-

Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-L-Gla(OtBu)2-OH[111662-64-7]. Retrieved from [Link]

- Fields, G. B. (Ed.). (1997). Methods in Enzymology, 289, Solid Phase Peptide Synthesis. Academic Press.

- Dowd, P., Ham, S. W., & Hershline, R. (1993). The mechanism of action of vitamin K. Annual review of nutrition, 13(1), 517-539.

-

The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG) - PMC - NIH. (2020, March 27). Retrieved from [Link]

-

Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

- Wipf, P., & Kunz, H. (2001). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 55(10), 849-851.

-

Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

-

A 'conovenomic' analysis of the milked venom from the mollusk-hunting cone snail Conus textile—The pharmacological importance of post-translational modifications - PMC - NIH. (n.d.). Retrieved from [Link]

-

Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10). Retrieved from [Link]

-

A 'conovenomic' analysis of the milked venom from the mollusk-hunting cone snail Conus textile—The pharmacological importance of post-translational modifications - PMC - NIH. (n.d.). Retrieved from [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Effect of Moisture on the Stability of a Lyophilized Humanized Monoclonal Antibody Formulation | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

-

Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations - NIH. (n.d.). Retrieved from [Link]

-

New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - MDPI. (2022, August 17). Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved from [Link]

-

Impact of Drying Technologies on the Physical Stability and Aerosol Performance of Biological Formulations - Purdue University Graduate School - Figshare. (2025, April 29). Retrieved from [Link]

-

sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

-

In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. chimia.ch [chimia.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 8. jpt.com [jpt.com]

- 9. genscript.com [genscript.com]

- 10. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Strategic Incorporation of Z-DL-Gla(OtBu)2-OH in Solid-Phase Peptide Synthesis: A Detailed Protocol for Advanced Peptide Development

This document provides a comprehensive guide for the successful incorporation of the non-standard amino acid Z-DL-γ-carboxyglutamic acid(OtBu)₂-OH into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). This protocol is specifically designed for researchers, scientists, and drug development professionals aiming to synthesize peptides containing the unique calcium-binding amino acid, γ-carboxyglutamic acid (Gla), for applications in areas such as coagulation factor research, bone metabolism studies, and the development of novel therapeutics.

The use of Z-DL-Gla(OtBu)₂-OH presents a unique set of challenges and opportunities in peptide synthesis. The benzyloxycarbonyl (Z) protecting group for the α-amine and the tert-butyl (OtBu) esters for the γ-carboxyl groups necessitate a carefully designed orthogonal protection strategy. Furthermore, the racemic nature of the building block requires a robust purification and analytical methodology to isolate and characterize the resulting diastereomeric peptides. This guide will provide a detailed, step-by-step protocol, explain the rationale behind each step, and address the critical aspects of this advanced synthetic approach.

Introduction to γ-Carboxyglutamic Acid (Gla) and its Significance

γ-Carboxyglutamic acid is a post-translationally modified amino acid that plays a crucial role in various biological processes, most notably blood coagulation and bone mineralization[1][2]. The two carboxylic acid groups on the γ-carbon of Gla residues enable the chelation of calcium ions, which is essential for the proper conformation and function of Gla-containing proteins[3]. The chemical synthesis of Gla-containing peptides is a powerful tool for structure-function studies and the development of new therapeutic agents.

The Strategic Choice of Z-DL-Gla(OtBu)₂-OH

The selection of Z-DL-Gla(OtBu)₂-OH as the building block for SPPS is dictated by the principles of orthogonal protection. In this strategy, different protecting groups are chosen for various functional groups in the peptide, allowing for their selective removal under distinct chemical conditions[4].

-

Z (Benzyloxycarbonyl) Group (α-Amine Protection): The Z-group is stable to the acidic conditions typically used for the removal of tert-butyl based side-chain protecting groups. Its removal is most commonly achieved by catalytic hydrogenolysis, providing an orthogonal deprotection pathway to the acid-labile side-chain protecting groups[5].

-

OtBu (tert-Butyl) Group (γ-Carboxyl Protection): The OtBu esters are stable to the conditions of peptide coupling and the removal of the Z-group via hydrogenolysis. They are efficiently removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA)[6].

-

DL-Racemic Mixture: The use of a racemic mixture of the Gla building block will result in the synthesis of two diastereomeric peptides. These diastereomers will have identical mass but may exhibit different chromatographic retention times and biological activities. Therefore, a robust purification and characterization strategy is essential.

Orthogonal Solid-Phase Synthesis Strategy

A standard Fmoc/tBu SPPS strategy is not directly compatible with a final N-terminal Z-protection, as the Z-group is not fully stable to the final TFA cleavage cocktail used to cleave the peptide from most acid-labile resins[7]. Therefore, a strategy employing a resin that allows for non-acidic cleavage is required. A hydrazide resin is an excellent choice as it allows for the cleavage of the peptide from the solid support under mild, non-acidic conditions, preserving the acid-labile side-chain protecting groups if desired, and is compatible with the Z-protection strategy.

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Overall workflow for the solid-phase synthesis of a Gla-containing peptide using Z-protection.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the manual solid-phase synthesis of a peptide containing Z-DL-Gla(OtBu)₂-OH.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Hydrazide Resin (e.g., Boc-Gly-NHNH-Boc Resin) | Peptide Synthesis Grade | Major chemical suppliers |

| Z-Protected Amino Acids | Peptide Synthesis Grade | Major chemical suppliers |

| Z-DL-Gla(OtBu)₂-OH | Peptide Synthesis Grade | Specialized chemical suppliers |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis Grade | Major chemical suppliers |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Major chemical suppliers |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |

| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |

| Piperidine | ACS Grade | Major chemical suppliers |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Major chemical suppliers |

| Triisopropylsilane (TIS) | Reagent Grade | Major chemical suppliers |

| Hydrazine Monohydrate | Reagent Grade | Major chemical suppliers |

| Acetonitrile (ACN) | HPLC Grade | Major chemical suppliers |

| Water | HPLC Grade |

Protocol 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell the hydrazide resin (1 eq) in DMF (10 mL/g of resin) for 1 hour in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the hydrazide resin by treating with 50% TFA in DCM (v/v) for 30 minutes. Wash the resin thoroughly with DCM (3x), 10% DIEA in DMF (3x), and DMF (3x).

-

First Amino Acid Coupling:

-

Dissolve the first Z-protected amino acid (3 eq) and HOBt (3 eq) in DMF.

-

Add DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Protocol 2: Iterative Peptide Chain Elongation

The following cycle is repeated for each subsequent amino acid, including Z-DL-Gla(OtBu)₂-OH.

Caption: Iterative cycle for peptide chain elongation using Z-protected amino acids.

-

Z-Group Deprotection (On-Resin Catalytic Hydrogenolysis):

-

Suspend the Z-protected peptide-resin in a suitable solvent mixture (e.g., DMF/MeOH 1:1).

-

Add a palladium catalyst, such as 10% Pd/C (0.1-0.2 eq by weight relative to the resin).

-

Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon).

-

Stir the suspension vigorously for 2-24 hours at room temperature. Safety Note: Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

After the reaction is complete, carefully vent the hydrogen and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the resin to remove the catalyst and wash thoroughly with DMF and DCM.

-

-

Coupling of the Next Z-Amino Acid (including Z-DL-Gla(OtBu)₂-OH):

-

Follow the coupling procedure described in Protocol 1, step 3, using the next Z-protected amino acid or Z-DL-Gla(OtBu)₂-OH.

-

Protocol 3: Cleavage of the Peptide from the Hydrazide Resin

-

Hydrazinolysis:

-

Suspend the final peptide-resin in DMF.

-

Add a solution of 5-10% hydrazine monohydrate in DMF (v/v).

-

Stir the mixture at room temperature for 2-16 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.

-

Once the cleavage is complete, filter the resin and wash it with DMF.

-

Combine the filtrates containing the peptide hydrazide.

-

Protocol 4: Global Side-Chain Deprotection

-

TFA Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The scavengers (TIS and water) are crucial to prevent side reactions caused by the reactive carbocations generated during deprotection[6][8].

-

Deprotection:

-

Lyophilize the peptide hydrazide solution to remove the DMF.

-

Add the cold cleavage cocktail to the dried peptide hydrazide and stir for 2-4 hours at room temperature.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization of Diastereomeric Peptides

The use of Z-DL-Gla(OtBu)₂-OH will result in a mixture of two diastereomeric peptides. The separation of these diastereomers is a critical step and is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[9][10].

Purification by RP-HPLC

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is a standard mobile phase system.

-

Separation: The two diastereomers may have slightly different hydrophobicities, leading to different retention times on the RP-HPLC column, allowing for their separation. The separation efficiency may need to be optimized by adjusting the gradient slope and flow rate.

-

Fraction Collection and Analysis: Collect fractions corresponding to the two diastereomeric peaks and analyze their purity by analytical HPLC and mass spectrometry.

Characterization

-

Mass Spectrometry (MS): Confirm the molecular weight of both purified diastereomers. They should have the same mass.

-

Amino Acid Analysis (AAA): Verify the amino acid composition of the synthetic peptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques can be used to confirm the structure and potentially differentiate the stereochemistry of the Gla residue in the two diastereomers.

-

Biological Activity Assays: If the peptide has a known biological function, the activity of the two purified diastereomers should be assessed individually, as they may exhibit different potencies.

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling step (double coupling) should be performed. For sterically hindered amino acids like Gla, extended coupling times or the use of more potent activating agents like HATU or HCTU may be necessary.

-

Incomplete Z-Group Deprotection: If the deprotection by catalytic hydrogenolysis is incomplete, the catalyst may need to be refreshed, or the reaction time extended. Ensure proper mixing to keep the resin suspended.

-

Poor Diastereomer Separation: If the diastereomers co-elute during RP-HPLC, a shallower gradient, a different organic modifier (e.g., methanol), or a different stationary phase (e.g., C4 or phenyl) may improve separation.

-

Racemization: While the Z-group is known to suppress racemization during coupling, it is still a possibility, especially with certain activation methods[11]. The purity of the final diastereomers should be carefully assessed.

Conclusion

The solid-phase synthesis of peptides containing Z-DL-Gla(OtBu)₂-OH is a challenging yet rewarding endeavor that opens the door to the study of a wide range of biologically important molecules. The orthogonal protection strategy outlined in this guide, utilizing a Z-group for Nα-protection and a hydrazide resin for cleavage, provides a robust framework for the successful synthesis of these complex peptides. Careful attention to the purification and characterization of the resulting diastereomers is paramount to obtaining high-quality materials for research and development.

References

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: A practical approach. Oxford University Press.

- Hoekstra, D., et al. (2009). Calcium binding by γ-carboxyglutamic acid: it takes two to tether. Journal of Thrombosis and Haemostasis, 7(1), 184-191.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International journal of peptide and protein research, 12(5), 258-268.

-

ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]

- Slaninova, J., & Maletinska, L. (2006). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of peptide science, 12(1), 45-51.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

Wikipedia. Peptide synthesis. [Link]

-

Wikipedia. Carboxyglutamic acid. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

- Stenflo, J., & Suttie, J. W. (1977). Vitamin K-dependent formation of γ-carboxyglutamic acid. Annual review of biochemistry, 46(1), 157-172.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Hodges, R. S., & Mant, C. T. (Eds.). (2011). Peptide and protein purification: methods and protocols. Humana Press.

- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 5. Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Synthesis of Peptides with Multiple Gla Residues

Introduction: The Challenge and Significance of γ-Carboxyglutamic Acid (Gla)

Gamma-carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that is crucial for the biological function of a select group of proteins, most notably the vitamin K-dependent coagulation factors.[1] This unique post-translational modification, which involves the carboxylation of glutamic acid residues, introduces an additional carboxylic acid group on the γ-carbon. This structural feature transforms the glutamic acid side chain into a potent calcium-binding motif. The chelation of calcium ions by adjacent Gla residues is essential for the proper folding and function of these proteins, enabling their interaction with negatively charged phospholipid membranes—a critical step in the blood coagulation cascade.

The synthesis of peptides containing multiple Gla residues presents a significant challenge in peptide chemistry.[2] The malonic acid-like structure of the Gla side chain is susceptible to decarboxylation, particularly under acidic conditions commonly used in peptide synthesis. Furthermore, the presence of two carboxylic acid groups necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions during peptide chain elongation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful synthesis of peptides containing multiple Gla residues using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of Gla building block selection, protection strategies, coupling methodologies, and final peptide cleavage and purification.

Core Principles: Orthogonal Protection in Multi-Gla Peptide Synthesis

The cornerstone of successful multi-Gla peptide synthesis lies in the principle of orthogonal protection.[3][4] This strategy employs protecting groups for the α-amino group and the side chains of the amino acids that can be removed under different chemical conditions.[3][4][5] In the context of Fmoc-SPPS, the temporary Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups and the linker to the solid support are stable to these conditions but are cleaved by acid (e.g., trifluoroacetic acid) at the end of the synthesis.

For the synthesis of Gla-containing peptides, a fully protected Gla building block is essential. The most widely used and commercially available derivative is Fmoc-L-Gla(OtBu)₂-OH .[1][6][7] In this building block:

-

The Nα-amino group is protected by the base-labile Fmoc group.

-

The two γ-carboxyl groups of the Gla side chain are protected as di-tert-butyl esters (OtBu) . These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acid during the final deprotection and cleavage step.[6]

This orthogonal protection scheme ensures the integrity of the Gla residue throughout the stepwise assembly of the peptide chain.

Table 1: Key Protecting Groups in Multi-Gla Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition | Rationale |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF) | Temporary protection, removed at each cycle. |

| γ-Carboxyl Groups (Gla) | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | Stable to piperidine, removed during final cleavage. |

| Other Reactive Side Chains | Various (e.g., Boc, Trt, Pbf) | - | Strong Acid (e.g., TFA) | Orthogonal to Fmoc deprotection.[8] |

Experimental Workflow for Multi-Gla Peptide Synthesis

The following diagram outlines the key stages in the solid-phase synthesis of a peptide containing multiple Gla residues.

Caption: Figure 1: Overall workflow for multi-Gla peptide synthesis.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Multi-Gla Peptide

This protocol details the manual synthesis of a hypothetical Gla-containing peptide on a 0.1 mmol scale. The principles can be adapted for automated synthesizers.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

-

Fmoc-L-Gla(OtBu)₂-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, sequencing grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

-

Acetic Anhydride

-

Pyridine

-

Methanol (MeOH)

-

Diethyl ether, anhydrous

Instrumentation:

-

Manual or automated peptide synthesizer

-

Shaker or vortexer

-

Filtration apparatus

Procedure:

-

Resin Swelling:

-

Place the resin (0.1 mmol) in a reaction vessel.

-

Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and OxymaPure® (0.4 mmol, 4 equivalents) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For coupling of Fmoc-L-Gla(OtBu)₂-OH, extend the coupling time to 2-4 hours to ensure complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 5 mL).

-

Perform a Kaiser test to confirm the absence of free primary amines (negative result).

-

-

Capping (Optional but Recommended):

-

If the Kaiser test is positive after coupling, cap any unreacted free amines to prevent the formation of deletion sequences.

-

Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v).

-

Add the capping solution (5 mL) to the resin and agitate for 20 minutes.

-

Drain and wash with DMF (3 x 5 mL).

-

-

Repeat Synthesis Cycle:

-

Return to Step 2 for the coupling of the next amino acid in the sequence. Repeat the cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.

-

-

Final Deprotection and Washing:

-

After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally MeOH (3 x 5 mL).

-

Dry the peptide-resin under vacuum.

-

Protocol 2: Cleavage and Global Deprotection

CAUTION: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Water (deionized)

-

Cold anhydrous diethyl ether

Procedure:

-

Prepare Cleavage Cocktail:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a 0.1 mmol synthesis, 5-10 mL of the cocktail is typically sufficient. The scavengers (TIS and water) are crucial to trap reactive carbocations generated during the cleavage of tert-butyl-based protecting groups.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours. The solution should turn from colorless to a pale yellow or orange.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

-

Add cold anhydrous diethyl ether (approximately 10 times the volume of the filtrate) to the filtrate to precipitate the crude peptide.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

-

Peptide Isolation and Washing:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the diethyl ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 3: Purification and Characterization

Instrumentation:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a preparative C18 column

-

Lyophilizer

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA).

-

Purify the peptide using a preparative RP-HPLC system. A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

-

Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

-

-

Lyophilization:

-

Pool the pure fractions and freeze-dry them to obtain the final peptide as a white, fluffy powder.

-

Troubleshooting Common Challenges

Table 2: Troubleshooting Guide for Multi-Gla Peptide Synthesis

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling of Gla Residues | Steric hindrance of the bulky Fmoc-Gla(OtBu)₂-OH building block. | - Increase coupling time to 2-4 hours. - Use a higher excess of the Gla building block and coupling reagents (e.g., 5-6 equivalents). - Consider using a more potent coupling reagent combination like HATU/DIPEA. |

| Decarboxylation of Gla Residues | Exposure to strong acidic conditions for prolonged periods during cleavage. | - Minimize the cleavage time to the recommended 2-3 hours. - Ensure the use of an efficient scavenger cocktail. - Studies have shown that Gla derivatives are stable to TFA under standard cleavage conditions.[6] |

| Low Purity of Crude Peptide | Incomplete coupling or deprotection at various stages. | - Incorporate a capping step after each coupling to terminate deletion sequences. - Ensure complete Fmoc deprotection by extending the second piperidine treatment if necessary. - Optimize coupling times for each amino acid. |

| Aggregation of the Peptide on the Resin | Formation of secondary structures during synthesis, particularly for longer peptides. | - Incorporate pseudoproline dipeptides or use a more solvating resin (e.g., ChemMatrix®). - Perform couplings at a slightly elevated temperature (if the synthesizer allows). |

Conclusion

The synthesis of peptides containing multiple Gla residues is a demanding yet achievable endeavor. Success hinges on a meticulous approach that prioritizes an effective orthogonal protection strategy, optimized coupling conditions for the sterically hindered Gla building block, and careful final deprotection and purification. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently synthesize these challenging but biologically vital peptides for a wide range of applications in biochemistry, drug discovery, and diagnostics.

References

-

Hardy, P. M., Rydon, H. N., & Thompson, R. C. (1972). The synthesis of DL-γ-carboxyglutamic acid. The Journal of Organic Chemistry, 37(26), 4265–4268. [Link]

-

Stenflo, J., Fernlund, P., Egan, W., & Roepstorff, P. (1974). Vitamin K dependent modifications of glutamic acid residues in prothrombin. Proceedings of the National Academy of Sciences, 71(7), 2730–2733. [Link]

- Galaverna, G., Corradini, R., Dossena, A., & Marchelli, R. (1993). Solid-phase synthesis of peptides containing γ-carboxyglutamic acid. International journal of peptide and protein research, 42(1), 53–57.

-

ResearchGate. (n.d.). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

- Ho, P. T., & Ngu, K. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. Peptide research, 7(5), 249–254.

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Dryland, A., & Sheppard, R. C. (1988). Multiple column peptide synthesis, Part 2. Journal of the Chemical Society, Perkin Transactions 1, 125–137.

- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.

- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews Drug discovery, 20(4), 309–325.

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Corrales, R. A., Rivera, D. G., & Reyes, O. (2014). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 17(5), 241–247.

- Kaur, H., Kamalov, M., & Brimble, M. A. (2016). Chemical Synthesis of Peptides Containing Site-Specific Advanced Glycation Endproducts. Accounts of chemical research, 49(10), 2199–2208.

-

PubChem. (n.d.). Fmoc-Glu(OtBu)-OH. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

Z-DL-Gla(OtBu)2-OH solubility in different solvents

An Application Note on the Solubility Characteristics of Z-DL-Gla(OtBu)₂-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-DL-γ-carboxyglutamic acid(OtBu)₂-OH is a crucial, non-canonical amino acid building block used in peptide synthesis and the development of novel therapeutics. Its structure, which includes a benzyloxycarbonyl (Z) N-terminal protecting group and two tert-butyl (OtBu) esters on the γ-carboxyl groups, presents a unique solubility profile. This guide provides a comprehensive analysis of its physicochemical properties, predictive solubility in a range of laboratory solvents, and detailed protocols for solubility testing and stock solution preparation. The aim is to equip researchers with the practical knowledge required to handle this reagent effectively, ensuring its successful application in synthesis and biological assays.

Introduction: Understanding the Molecule

Z-DL-Gla(OtBu)₂-OH is a racemic mixture of a protected derivative of γ-carboxyglutamic acid (Gla). The Gla residue is a post-translationally modified amino acid essential for the function of several proteins involved in critical biological processes, including blood coagulation and calcium metabolism.[1][2] In this synthetic building block, the key functional groups are masked to allow for controlled chemical reactions:

-

Z-group (Benzyloxycarbonyl): A large, hydrophobic protecting group on the α-amino group that prevents unwanted reactions during peptide synthesis.[3][4][5]

-

di-OtBu (di-tert-butyl esters): Two bulky, non-polar ester groups protecting the γ-carboxyl groups. These are stable to many reaction conditions but can be removed with acid.[6][7]

-

Free α-Carboxylic Acid (-OH): This is the reactive site for peptide bond formation and also the primary polar, ionizable group on the molecule.

The combination of these large hydrophobic protecting groups with a single polar carboxylic acid group results in a molecule with amphipathic character, making solvent selection a critical, non-trivial step for its effective use.

Physicochemical Properties & Predicted Solubility

The solubility of a compound is dictated by its structure. The significant non-polar surface area of Z-DL-Gla(OtBu)₂-OH suggests poor solubility in polar solvents like water, while the presence of the carboxylic acid provides a mechanism for solubilization under specific pH conditions.

Table 1: Physicochemical Properties of Z-L-Gla(OtBu)₂-OH *

| Property | Value | Source |

| Chemical Name | N-α-(Benzyloxycarbonyl)-γ-carboxy-L-glutamic acid-γ,γ-di-t-butyl ester | [8] |

| Molecular Formula | C₂₂H₃₁NO₈ | [8] |

| Molecular Weight | 437.48 g/mol | [8] |

| Appearance | White to off-white solid | General Observation |

| Storage | 2-8°C, desiccated | [9][10] |

*Note: Data is for the L-enantiomer. The DL-racemic mixture has identical molecular formula and weight.

Based on these structural features, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that solvents with a polarity similar to the solute will be most effective.

Table 2: Predicted Solubility of Z-DL-Gla(OtBu)₂-OH in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF | High | These solvents can solvate both the large non-polar regions and the polar carboxylic acid group through dipole-dipole interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Effective at dissolving large organic molecules with moderate polarity. |

| Polar Protic | Methanol, Ethanol | Moderate | Can hydrogen bond with the carboxylic acid, but may be less effective at solvating the large non-polar protecting groups. |

| Apolar | Toluene, Hexane | Low to Insoluble | These solvents lack the polarity to interact favorably with the carboxylic acid group. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | The molecule's overall hydrophobicity prevents dissolution in neutral aqueous media.[11][12] |

| Aqueous (Basic) | 0.1 M NaHCO₃, Dilute NH₄OH | Soluble | The carboxylic acid is deprotonated to form a highly polar carboxylate salt, which is readily solvated by water.[13][14] |

Experimental Protocols

Trustworthiness through Verification: It is always recommended to empirically verify solubility with a small amount of material before proceeding with the bulk of the compound.[15]

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid determination of an appropriate solvent without significant material loss.

-

Preparation: Weigh approximately 1-2 mg of Z-DL-Gla(OtBu)₂-OH into a small glass vial.

-

Solvent Addition: Add the chosen solvent (e.g., DMSO) in small aliquots (e.g., 50 µL).

-

Dissolution: After each addition, vortex the vial for 30 seconds. If the solid persists, sonicate the vial in a water bath for 2-5 minutes.

-

Observation: Visually inspect the solution against a dark background. The absence of any visible particles indicates complete dissolution.

-

Quantification: Continue adding solvent until the compound fully dissolves. Record the total volume of solvent used to estimate the approximate solubility (e.g., 1 mg in 100 µL = 10 mg/mL).

Protocol 2: Preparation of a High-Concentration Organic Stock Solution

For most applications, preparing a concentrated stock in a suitable organic solvent is the most convenient approach.

-

Weighing: Accurately weigh the desired amount of Z-DL-Gla(OtBu)₂-OH and place it in an appropriate-sized volumetric flask or vial.

-

Solubilization: Add a portion (approx. 70-80% of the final volume) of high-purity, anhydrous DMSO or DMF.

-

Dissolution: Mix thoroughly using a vortex mixer. If needed, sonicate briefly to ensure all solid material has dissolved.

-

Final Volume: Once fully dissolved, carefully add the solvent to reach the final desired volume and mix again to ensure homogeneity.

-

Storage: Store the stock solution in tightly sealed vials at -20°C. To avoid degradation from repeated freeze-thaw cycles, dispense into single-use aliquots.[15]

Protocol 3: Preparation of a Solution in an Aqueous Basic Medium

This method is useful when an organic solvent is incompatible with a downstream application, such as certain biological assays.

-

Suspension: Weigh the compound into a vial and add the desired volume of purified water or a non-reactive buffer (e.g., saline). The compound will not dissolve and will form a suspension.

-

Basification: While vortexing, add a weak base (e.g., 1 M sodium bicarbonate or 1 M ammonium hydroxide) dropwise.

-

Dissolution: Continue adding the base and mixing until the solution becomes clear. The deprotonation of the carboxylic acid to a carboxylate salt renders the molecule water-soluble.

-

pH Adjustment: If necessary, carefully adjust the pH to the desired final value, keeping in mind that the compound may precipitate if the pH becomes too acidic.

-